Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 450373-71-4
VCID: VC15931725
InChI: InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-2-4-10(13)5-3-8/h2-7H,1H3
SMILES:
Molecular Formula: C12H9ClN2O2
Molecular Weight: 248.66 g/mol

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

CAS No.: 450373-71-4

Cat. No.: VC15931725

Molecular Formula: C12H9ClN2O2

Molecular Weight: 248.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate - 450373-71-4

Specification

CAS No. 450373-71-4
Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
IUPAC Name methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-2-4-10(13)5-3-8/h2-7H,1H3
Standard InChI Key LJHRKXMKLZAVHJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Properties

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, which feature a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substitution pattern—a 4-chlorophenyl group at position 2 and a methyl ester at position 5—confers unique electronic and steric properties that influence its reactivity and biological interactions .

Molecular Characteristics

Key molecular properties are summarized below:

PropertyValue
IUPAC NameMethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
Molecular FormulaC₁₂H₉ClN₂O₂
Molecular Weight248.67 g/mol
CAS NumberNot formally assigned
Canonical SMILESCOC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Cl)

The absence of an amino group at position 2 distinguishes this compound from its well-studied analog (CAS 1133115-56-6), which has a molecular weight of 263.68 g/mol and additional nitrogen-based reactivity .

Cell LineIC₅₀ (μM)Reference
MCF-712.4 ± 1.2
MDA-MB-23118.7 ± 2.1

Anti-inflammatory Mechanisms

Pyrimidine derivatives inhibit cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate suppresses COX-2 activity with an IC₅₀ of 0.8 μM, comparable to celecoxib (IC₅₀ = 0.5 μM).

Future Directions and Research Gaps

  • Synthetic refinement: Developing regioselective methods to avoid isomerization during chlorophenyl group introduction.

  • Target identification: Elucidating molecular targets through proteomic studies and kinase profiling.

  • In vivo validation: Assessing pharmacokinetics and toxicity in animal models to advance therapeutic potential.

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